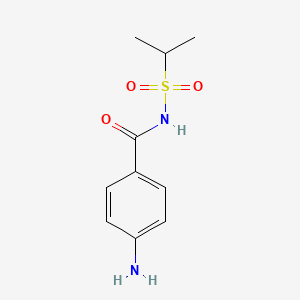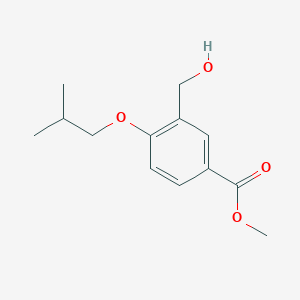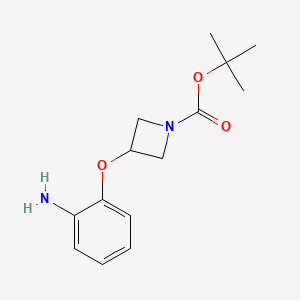
4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine is an organic compound characterized by the presence of a difluoropyrrolidine ring attached to a benzene ring substituted with two amino groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine typically involves the following steps:
Formation of the Difluoropyrrolidine Ring: This can be achieved through the reaction of a suitable precursor with a fluorinating agent under controlled conditions.
Attachment to Benzene Ring: The difluoropyrrolidine intermediate is then reacted with a benzene derivative that has pre-existing amino groups or can be functionalized to introduce amino groups.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure efficient reactions.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro groups (if present) to amino groups.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like hydrogen gas in the presence of a palladium catalyst for reduction.
Substitution Reagents: Halogens or sulfonyl chlorides for electrophilic aromatic substitution.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Fully reduced amines.
Substitution Products: Halogenated or sulfonated aromatic compounds.
Chemistry:
Catalysis: The compound can act as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.
Material Science: Used in the synthesis of polymers with specific properties.
Biology and Medicine:
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Utilized in the study of biological pathways and mechanisms.
Industry:
Dye and Pigment Production: As an intermediate in the synthesis of dyes and pigments.
Agricultural Chemicals: Potential use in the development of new agrochemicals.
作用機序
The mechanism by which 4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects in medicinal applications.
類似化合物との比較
4-(3,3-Difluoropyrrolidin-1-yl)piperidine: Shares the difluoropyrrolidine moiety but differs in the rest of the structure.
N1-(3-fluorophenyl)-4-piperidin-1-ylmethyl-benzene-1,2-diamine: Similar in having a fluorinated ring and benzene with amino groups.
Uniqueness:
Structural Features: The specific arrangement of the difluoropyrrolidine ring and benzene with amino groups imparts unique chemical properties.
Reactivity: Differences in reactivity and stability compared to similar compounds.
特性
分子式 |
C10H13F2N3 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
4-(3,3-difluoropyrrolidin-1-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H13F2N3/c11-10(12)3-4-15(6-10)7-1-2-8(13)9(14)5-7/h1-2,5H,3-4,6,13-14H2 |
InChIキー |
FBLWYVBTVYWWGP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B12082502.png)
![Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester](/img/structure/B12082510.png)


![[6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12082536.png)


![1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12082556.png)
![4-Chloro-5-(cyclopropylmethyl)-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B12082578.png)

![Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-](/img/structure/B12082592.png)
![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)


